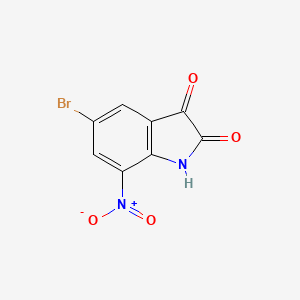

5-Bromo-7-nitroisatin

Descripción

Propiedades

IUPAC Name |

5-bromo-7-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJKJXDLBSKZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration of 5-Bromoisatin to this compound

The nitration of 5-bromoisatin is a critical step that introduces the nitro group at the 7th position. Two methods are described in the literature:

Method A: Nitration with Nitric Acid–Sulfuric Acid Mixture

-

Reagents : 5-Bromoisatin, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

-

Procedure :

-

Dissolve 5-bromoisatin (1.0 g, 4.4 mmol) in concentrated H₂SO₄ (10 mL) at 0°C.

-

Add fuming HNO₃ (0.5 mL) dropwise with stirring.

-

Maintain the reaction at 0°C for 30 minutes.

-

-

Workup : Pour the mixture into crushed ice, filter the yellow precipitate, and wash with cold water.

-

Purification : Flash chromatography using dichloromethane–methanol (98:2) to yield this compound as a bright yellow solid (59% yield, mp 246–248°C).

Method B: Nitration with Potassium Nitrate in Sulfuric Acid

-

Reagents : 5-Bromoisatin, potassium nitrate (KNO₃), concentrated H₂SO₄.

-

Procedure :

-

Dissolve 5-bromoisatin in concentrated H₂SO₄ at 0°C.

-

Add a solution of KNO₃ in H₂SO₄ dropwise.

-

Stir at 0°C for 30 minutes.

-

-

Workup : Quench with ice water, filter, and dry the precipitate.

Optimization of Reaction Conditions

Regioselectivity in Nitration

The nitro group preferentially occupies the 7th position due to the electron-withdrawing effect of the bromine atom at C-5, which deactivates the ortho and para positions. Computational studies suggest that the nitronium ion (NO₂⁺) attacks the C-7 position, driven by the directing effects of the bromine substituent.

Temperature Control

Maintaining the reaction at 0°C is crucial to prevent:

-

Over-nitration (e.g., di-nitro byproducts).

-

Degradation of the isatin scaffold.

Solvent and Acid Strength

-

Sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity of the aromatic ring.

-

Excess HNO₃ or KNO₃ ensures complete nitration but requires careful stoichiometry to avoid side reactions.

Analytical Characterization

Spectral Data

Melting Point and Purity

Challenges and Troubleshooting

Byproduct Formation

-

Di-nitration : Mitigated by controlling HNO₃ stoichiometry and reaction time.

-

Oxidation of the Indole Ring : Avoided by using mild nitrating agents and low temperatures.

Purification Difficulties

-

Flash chromatography is essential to separate this compound from unreacted starting material and di-nitro byproducts.

-

Recrystallization solvents : Ethanol or dichloromethane–methanol mixtures yield high-purity crystals.

Comparison of Nitration Methods

| Parameter | Method A (HNO₃–H₂SO₄) | Method B (KNO₃–H₂SO₄) |

|---|---|---|

| Yield | 59% | 70% |

| Reaction Time | 30 minutes | 30 minutes |

| Cost | Higher (fuming HNO₃) | Lower (KNO₃) |

| Byproducts | Moderate | Minimal |

| Purification Difficulty | High (chromatography) | Moderate (recrystallization) |

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-7-nitroisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Sodium N-chlorobenzenesulfonamide (CAB) in alkaline medium at 35°C.

Substitution: Palladium catalysts in the presence of boronic acids for Suzuki-Miyaura coupling.

Major Products:

Oxidation: Anthranilic acids.

Substitution: Various substituted isatin derivatives depending on the boronic acid used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-7-nitroisatin has garnered attention for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

- Anticancer Properties : Studies have shown that this compound derivatives can inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a promising candidate for cancer therapy. For instance, a study reported that certain derivatives exhibited IC50 values as low as 1.75 µM against K562 leukemia cells, indicating potent antiproliferative activity .

- Mechanism of Action : The mechanism by which this compound acts involves binding to the active site of CDK2, thereby preventing its interaction with necessary substrates for cell cycle progression . This action is crucial in the development of targeted cancer therapies.

Biological Research

The compound is also utilized in biological studies to investigate enzyme inhibition and protein interactions.

- Enzyme Inhibition Studies : The compound has been employed to study the effects on various enzymes, contributing to the understanding of metabolic pathways and potential therapeutic targets .

- Protein Interaction Studies : Its derivatives have been used to explore interactions with proteins involved in cancer progression, providing insights into novel treatment strategies .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a valuable precursor for synthesizing complex organic molecules.

- Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of various heterocycles, which are essential in drug development and materials science .

- Reactivity : The presence of bromine and nitro groups enhances its reactivity compared to other isatin derivatives, allowing for diverse synthetic pathways .

Industrial Applications

Beyond laboratory research, this compound finds applications in industry.

- Dyes and Pigments : The compound is utilized in developing dyes due to its vibrant color properties, contributing to textile and material industries .

- Corrosion Inhibitors : Its derivatives are explored as corrosion inhibitors in metal protection applications, showcasing its versatility beyond medicinal uses .

Data Table: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 (Leukemia) | 1.75 |

| HepG2 (Liver) | 3.20 | |

| HT-29 (Colon) | 4.17 | |

| 5-Fluoro-7-nitroisatin | K562 (Leukemia) | 2.32 |

| 5-Chloro-7-nitroisatin | HT-29 (Colon) | 2.67 |

Case Studies

- Cytotoxicity Evaluation : A study evaluated multiple isatin derivatives' antiproliferative activities against human cancer cell lines using the MTT assay. The results indicated that structural modifications significantly influenced cytotoxicity, with specific substitutions leading to enhanced activity against aggressive cancer types .

- Structure-Activity Relationship Studies : Continuous structure-activity relationship studies have demonstrated that modifications at the 5 and 6 positions of isatins yield compounds with superior biological activity compared to their unmodified counterparts. This highlights the importance of molecular design in developing effective anticancer agents .

Mecanismo De Acción

The mechanism by which 5-Bromo-7-nitroisatin exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of CDK2, it binds to the active site of the enzyme, preventing its interaction with substrates necessary for cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituent positions, molecular weight, and applications:

Key Findings:

Substituent Position Effects :

- This compound vs. 5-Nitroisatin : The addition of bromine at C5 in this compound increases molecular weight by ~79 g/mol compared to 5-nitroisatin. Bromine’s electron-withdrawing nature may enhance stability and alter binding affinity in biological systems .

- Isatin vs. Pyridine Derivatives : Pyridine-based analogs like 2-bromo-5-nitropyridine exhibit lower molecular weights and simpler ring systems, favoring synthetic versatility in cross-coupling reactions .

Crystallographic Data :

- The planar isatin ring in derivatives like rac-5-bromo-N-benzylisatin (r.m.s. deviation: 0.0276 Å) facilitates intermolecular hydrogen bonding, critical for crystal packing and solubility .

Actividad Biológica

5-Bromo-7-nitroisatin is a derivative of isatin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and potential therapeutic effects, supported by various studies and data.

1. Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound has been shown to induce apoptosis in tumor cells, which is a critical mechanism for cancer treatment.

The mechanism through which this compound exerts its antiproliferative effects includes:

- Induction of Apoptosis : The compound has been observed to cause DNA fragmentation and chromatin condensation in cancer cells, indicating the initiation of apoptotic pathways .

- Inhibition of Anti-apoptotic Proteins : Studies indicate that this compound significantly reduces levels of anti-apoptotic proteins such as Bcl-2 and vascular endothelial growth factor (VEGF), which are crucial for tumor survival and proliferation .

IC50 Values

The effectiveness of this compound can be quantified through IC50 values, which measure the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values for various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 2.32 |

| HepG2 (Liver) | 3.20 |

| HT-29 (Colon) | 4.17 |

These values demonstrate that this compound exhibits significant cytotoxicity against these cancer types, particularly leukemia cells .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The compound's derivatives have been tested for their efficacy against bacterial strains.

Antibacterial Efficacy

The synthesized derivatives of this compound demonstrated considerable antibacterial activity, particularly against Gram-positive bacteria. The following table presents the results of antimicrobial tests:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These findings suggest that modifications in the isatin structure can enhance antimicrobial properties, making it a candidate for further development in antibiotic therapies .

3. Case Studies and Research Findings

Several case studies have reinforced the potential applications of this compound in pharmacology:

- Case Study on Cancer Treatment : A study evaluated the effects of isatin derivatives on human cancer cell lines, revealing that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts. This highlights the importance of chemical modifications in developing effective anticancer agents .

- Research on Antimicrobial Properties : Another study focused on synthesizing various isatin derivatives to assess their antimicrobial activities. The findings indicated that specific substitutions significantly increased antibacterial efficacy, suggesting that further exploration could lead to new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-7-nitroisatin, and how can purity be validated?

- Methodology : A two-step synthesis is typically employed:

Nitration : Start with isatin derivatives under controlled nitration conditions (e.g., mixed nitric-sulfuric acid at 0–5°C).

Bromination : Introduce bromine via electrophilic substitution using brominating agents (e.g., Br₂/FeBr₃ or NBS in DMF).

- Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) and confirm via melting point analysis (observed mp ~251°C, comparable to nitroisatin derivatives ). Cross-validate with FT-IR (C=O stretch at ~1740 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.5–8.5 ppm).

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Experimental Design :

- Conditions : Test degradation in dark/light, dry/humid environments, and at 4°C vs. room temperature.

- Analysis : Monitor via TLC (silica gel, ethyl acetate/hexane) and UV-Vis spectroscopy (λmax ~380 nm for nitroaromatic chromophores).

- Data Table :

| Condition | Degradation Rate (%/week) | Key Degradation Product |

|---|---|---|

| Dark, 4°C | <2% | None detected |

| Light, RT | 15% | De-brominated derivative |

| Humid, RT | 10% | Hydrolyzed nitro group |

- Recommendation : Store in dark, anhydrous conditions at 4°C .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

- Case Example : Discrepancies in ¹³C NMR shifts (e.g., conflicting reports of carbonyl carbon at δ 165 vs. 170 ppm).

- Resolution Strategy :

Cross-Validation : Compare with NIST reference data for structurally similar bromonitro compounds (e.g., 2-Bromo-5-nitroaniline, δ 160–168 ppm for aromatic carbons ).

Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict shifts and identify outliers.

Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (if crystalline).

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Hypothesis Testing :

- Experimental Design : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos) in Suzuki-Miyaura coupling.

- Data Analysis : Track reaction progress via GC-MS and quantify yields.

- Key Finding : Bromine at position 5 enhances electrophilicity, but steric hindrance from the nitro group at position 7 limits coupling efficiency. Optimal conditions require bulky ligands (e.g., XPhos) to mitigate steric effects.

Q. How can researchers reconcile conflicting bioactivity data in studies using this compound?

- Data Contradiction Analysis :

- Root Cause : Variability in cell-line sensitivity or impurity profiles (e.g., residual bromine in synthesis).

- Mitigation :

- Reproducibility Checks : Repeat assays with independent batches.

- Impurity Profiling : Use LC-MS to identify contaminants (e.g., dehalogenated byproducts).

- Framework : Apply principles from qualitative research conflict resolution, emphasizing iterative validation .

Methodological Considerations

Q. What computational tools are suitable for predicting the electronic properties of this compound?

- Approach :

- Software : Gaussian 16 or ORCA for DFT calculations.

- Parameters : Optimize geometry at B3LYP/def2-TZVP, compute HOMO-LUMO gaps, and map electrostatic potentials.

- Application : Predict sites for nucleophilic attack (e.g., C5 bromine as electrophilic hotspot).

Q. How can open-data principles be applied to this compound research while ensuring compliance with ethical standards?

- Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.